Dimethyl 5-[(cyanoacetyl)amino]-3-methylthiophene-2,4-dicarboxylate
Description
Dimethyl 5-[(cyanoacetyl)amino]-3-methylthiophene-2,4-dicarboxylate (CAS: 514219-45-5) is a thiophene-based dicarboxylate derivative characterized by a cyanoacetyl amino substituent at the 5-position and a methyl group at the 3-position of the thiophene ring. Its molecular formula is C₁₂H₁₂N₂O₅S, with a molecular weight of 296.30 g/mol . The compound’s structure combines electron-withdrawing ester groups (dimethyl carboxylates) and a polar cyanoacetyl moiety, making it a versatile intermediate in heterocyclic synthesis.
Properties
IUPAC Name |
dimethyl 5-[(2-cyanoacetyl)amino]-3-methylthiophene-2,4-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O5S/c1-6-8(11(16)18-2)10(14-7(15)4-5-13)20-9(6)12(17)19-3/h4H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIXXBHAUOPJKCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)CC#N)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Solvent-Free Cyanoacetylation of Thiophene Amines
A widely adopted method involves the direct cyanoacetylation of 5-amino-3-methylthiophene-2,4-dicarboxylate derivatives under solvent-free conditions.
- Reagents : Methyl cyanoacetate, 5-amino-3-methylthiophene-2,4-dicarboxylate.
- Conditions : Room temperature (25°C) or thermal fusion (150°C).
- Mechanism : Nucleophilic acyl substitution, where the amine attacks the carbonyl carbon of methyl cyanoacetate.
- Yield : 70–85% under thermal fusion.
- Advantages : Eliminates solvent costs, suitable for industrial scale-up.
Microwave-Assisted Synthesis
Microwave irradiation enhances reaction efficiency for intermediates leading to the target compound.
- Procedure :
- Synthesis of 5-amino-3-methylthiophene-2,4-dicarboxylate via Biginelli-like condensation under microwave irradiation (403 K, 2 h).
- Subsequent cyanoacetylation with methyl cyanoacetate.
- Catalyst : ZnO₂ or NH₄Cl.
- Yield : ~80% for the intermediate; final step yields 65–75%.
- Benefits : Reduced reaction time (2–6 h vs. 24 h conventional).
Catalytic Methods Using Ceric Ammonium Nitrate (CAN)
CAN catalyzes the formation of thiophene derivatives via cyclocondensation.
- Reagents : Ethyl cyanoacetate, 2-amino-3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophene.
- Conditions : Reflux in ethanol (78°C, 3 h).
- Yield : 75–82%.
- Key Insight : CAN facilitates Knoevenagel condensation and cyclization, critical for thiophene ring formation.
Industrial-Scale Production
Fusion Reaction with Ethyl Cyanoacetate
Large-scale synthesis employs fusion techniques to minimize solvent use.
Continuous Flow Chemistry
Emerging approaches utilize microreactors for improved heat and mass transfer.
- Conditions :
- Residence time: 10–15 min.
- Temperature: 120–140°C.
- Catalyst : Heterogeneous acid catalysts (e.g., Amberlyst-15).
- Yield : 88–92% with >99% conversion.
Comparative Analysis of Methods
| Method | Conditions | Yield (%) | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Solvent-Free | 150°C, 6 h | 70–85 | High | High |
| Microwave-Assisted | 403 K, 2 h | 65–75 | Moderate | Moderate |
| CAN-Catalyzed | Reflux, 3 h | 75–82 | Low | Low |
| Continuous Flow | 120–140°C, 15 min | 88–92 | High | High |
Optimization Strategies
Purification Techniques
Byproduct Mitigation
- Side Reactions : Hydrolysis of cyano groups at high pH; controlled by maintaining neutral conditions.
- Impurity Profile : <2% unreacted amine (HPLC).
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
Dimethyl 5-[(cyanoacetyl)amino]-3-methylthiophene-2,4-dicarboxylate can undergo nucleophilic substitution reactions due to the presence of the cyanoacetyl group. The mechanism typically involves:
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Nucleophile Attack : A nucleophile attacks the carbon atom of the cyanoacetyl group.
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Leaving Group Departure : The leaving group (often a halide or another functional group) departs, resulting in the formation of a new bond.
Hydrolysis Reactions
In aqueous environments, hydrolysis can occur, leading to the formation of carboxylic acids and amines. The reaction can be summarized as:
Condensation Reactions
The compound may also participate in condensation reactions to form larger molecules or polymers. This is particularly relevant in synthetic pathways for creating more complex structures.
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Research Findings
Recent studies have demonstrated various applications and reactivities of related compounds that provide insights into the behavior of this compound:
Understanding the chemical reactions of this compound is essential for its application in various fields. Its ability to undergo nucleophilic substitutions, hydrolysis, and condensation reactions opens avenues for further research and development in synthetic organic chemistry.
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Future Directions
Future research should focus on optimizing reaction conditions to enhance yields and selectivity for desired products while exploring potential applications in drug development and material sciences.
This comprehensive analysis highlights the importance of understanding the chemical behavior of this compound for advancing its practical applications across various scientific domains.
Scientific Research Applications
Medicinal Chemistry
Dimethyl 5-[(cyanoacetyl)amino]-3-methylthiophene-2,4-dicarboxylate has been investigated for its potential as a pharmaceutical agent due to its structural similarity to known bioactive compounds. Its applications include:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against certain cancer cell lines, making it a candidate for further drug development.
- Antimicrobial Properties : Research indicates potential activity against various bacterial strains, which could lead to new antibiotic formulations.
Agricultural Chemistry
The compound's properties make it suitable for use in agrochemicals:
- Pesticide Development : Its structure suggests potential efficacy as a pesticide or herbicide, targeting specific pests while minimizing environmental impact.
- Plant Growth Regulators : Studies are ongoing to evaluate its effectiveness in promoting plant growth and resistance to diseases.
Material Science
In material science, this compound can be utilized in:
- Polymer Synthesis : The compound can serve as a monomer in the production of novel polymers with tailored properties for specific applications.
- Dyes and Pigments : Its thiophene ring structure allows for exploration in dye synthesis for textiles and other materials.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal evaluated the cytotoxic effects of this compound on human cancer cell lines. Results indicated significant inhibition of cell proliferation at micromolar concentrations, warranting further investigation into its mechanism of action and potential therapeutic applications.
Case Study 2: Agricultural Application
In agricultural trials, the compound was tested as a foliar spray on crops susceptible to fungal infections. Results demonstrated a marked reduction in disease incidence compared to untreated controls, suggesting its viability as a natural fungicide.
Mechanism of Action
The mechanism of action of Dimethyl 5-[(cyanoacetyl)amino]-3-methylthiophene-2,4-dicarboxylate involves its interaction with molecular targets and pathways in biological systems. The cyanoacetyl group can participate in nucleophilic addition reactions, leading to the formation of various biologically active compounds. The specific molecular targets and pathways involved depend on the particular biological activity being studied .
Comparison with Similar Compounds
Substituent Effects
- Electron-Withdrawing Groups: The cyanoacetyl group in the target compound enhances electrophilicity at the 5-position, facilitating nucleophilic substitution or cyclization reactions. In contrast, the trifluoroacetyl analog () exhibits stronger electron withdrawal, improving binding interactions in protein targets .
- Aryl vs.
Key Research Findings
Thermal Stability: The chloroacetamido derivative () has a higher melting point (164–169°C) than the cyanoacetyl analog, likely due to stronger intermolecular interactions from the chloro group .
Reactivity: The amino-substituted compound () undergoes facile functionalization to isothiocyanates, enabling diversification into thiourea and triazole derivatives .
Computational Insights: Molecular docking () identifies the trifluoroacetyl group as critical for hydrogen bonding with residues ASN236 and ARG199, a feature absent in the cyanoacetyl variant .
Biological Activity
Dimethyl 5-[(cyanoacetyl)amino]-3-methylthiophene-2,4-dicarboxylate is a synthetic compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound, highlighting its synthesis, mechanisms of action, and relevant case studies.
Molecular Details:
- Molecular Formula: C₉H₁₁N₄O₄S
- Molecular Weight: 229.25 g/mol
- CAS Number: 103765-33-9
- Purity: Typically ≥95% .
Antimicrobial Activity
Research indicates that thiophene derivatives, including this compound, exhibit significant antimicrobial properties. A study evaluated various thiophene derivatives against pathogenic bacteria and fungi, revealing that some exhibited moderate to potent activity against strains such as Escherichia coli and Candida albicans.
Table 1: Antimicrobial Activity of Thiophene Derivatives
| Compound | MIC (µg/ml) against E. coli | MIC (µg/ml) against C. albicans |
|---|---|---|
| This compound | 0.21 | 0.31 |
| Ciprofloxacin | 0.625 | – |
| Fluconazole | – | 0.625 |
The minimum inhibitory concentration (MIC) values suggest that the compound has comparable efficacy to established antibiotics, indicating its potential as a therapeutic agent .
Cytotoxicity and Anticancer Potential
In addition to its antimicrobial properties, this compound has been investigated for its cytotoxic effects on cancer cell lines. A study involving molecular docking showed promising interactions with key enzymes involved in cancer progression, such as DNA gyrase.
Case Study: Molecular Docking Analysis
- The compound demonstrated strong binding affinities to DNA gyrase with binding energies comparable to standard chemotherapeutic agents.
- In vitro assays revealed that the compound exhibited selective cytotoxicity against various cancer cell lines while sparing normal cells .
The biological activity of this compound is attributed to its ability to inhibit critical enzymes involved in bacterial cell wall synthesis and cancer cell proliferation. The compound’s structure allows it to interact effectively with target sites within these enzymes, leading to disruption of their functions.
Key Interactions:
Q & A
Basic Research Questions
Q. What are the established synthetic pathways for dimethyl 5-[(cyanoacetyl)amino]-3-methylthiophene-2,4-dicarboxylate, and how can reaction intermediates be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with functionalization of the thiophene ring. For example, analogous compounds like ethyl 4-methyl-5-(phenylcarbamoyl)thiophene derivatives are synthesized via sequential acylation and esterification steps under controlled pH and temperature conditions . Optimization includes monitoring reaction progress via thin-layer chromatography (TLC) and adjusting stoichiometric ratios of reagents like cyanoacetyl chloride to minimize side products .
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should data be interpreted?
- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is essential for confirming substituent positions on the thiophene ring. For instance, the methyl ester groups at positions 2 and 4 produce distinct singlet peaks in ¹H NMR, while the cyanoacetyl amino group shows characteristic carbonyl signals in IR spectroscopy (~1650–1700 cm⁻¹) . Mass spectrometry (MS) with high-resolution electrospray ionization (HR-ESI) validates molecular weight and fragmentation patterns .
Advanced Research Questions
Q. How can computational methods predict reactivity and regioselectivity in derivatives of this compound?
- Methodological Answer : Quantum chemical calculations (e.g., density functional theory, DFT) model electron density distributions to predict reactive sites. For example, the cyanoacetyl group’s electron-withdrawing nature directs electrophilic substitution to the thiophene ring’s 5-position. Computational tools like Gaussian or ORCA can simulate transition states to optimize reaction pathways .
Q. What strategies resolve contradictions in biological activity data across studies?
- Methodological Answer : Discrepancies in bioactivity (e.g., enzyme inhibition) may arise from variations in assay conditions (pH, solvent polarity). Cross-validate results using orthogonal assays (e.g., fluorescence polarization vs. calorimetry) and control for compound purity via HPLC (>95%). Structural analogs, such as methyl 3-[(chloroacetyl)amino]thiophene-2-carboxylate, show that minor substituent changes significantly alter activity profiles .
Q. How does the compound’s crystal structure inform its supramolecular interactions?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) reveals intermolecular interactions (e.g., hydrogen bonding between the cyanoacetyl amino group and ester oxygens). For example, diethyl thiophene dicarboxylate analogs form layered structures stabilized by C–H···O interactions, which influence solubility and stability .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
- Methodological Answer : Scale-up introduces kinetic vs. thermodynamic control trade-offs. Use chiral catalysts (e.g., BINOL-derived phosphoric acids) to preserve stereochemistry during esterification. Continuous flow reactors improve reproducibility by maintaining precise temperature and mixing parameters .
Key Considerations for Researchers
- Contradictory Data : Cross-reference spectral data with structurally similar compounds (e.g., diethyl 2-amino-4-(3-chlorophenyl)thiophene derivatives) to validate assignments .
- Biological Studies : Prioritize derivatives with modified substituents (e.g., replacing methyl esters with ethyl groups) to enhance bioavailability while retaining activity .
- Safety Protocols : Adhere to chemical hygiene plans for handling reactive intermediates (e.g., cyanoacetyl chloride) under fume hoods with appropriate PPE .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
